molecular formula C9H18O B11751603 (R)-non-8-en-2-ol

(R)-non-8-en-2-ol

Cat. No.: B11751603
M. Wt: 142.24 g/mol
InChI Key: VMDNDMBRUXRQCH-SECBINFHSA-N
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Description

®-non-8-en-2-ol is an organic compound with the molecular formula C9H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the eighth and ninth carbon atoms and a hydroxyl group attached to the second carbon atom. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-non-8-en-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of non-8-en-2-one using a chiral catalyst such as a ruthenium complex. The reaction is carried out under hydrogenation conditions, where hydrogen gas is used to reduce the ketone to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, ®-non-8-en-2-ol can be produced through large-scale hydrogenation processes. These processes often utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-non-8-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form non-8-en-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The double bond can be reduced to form nonan-2-ol using hydrogen gas and a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Non-8-en-2-one.

    Reduction: Nonan-2-ol.

    Substitution: Various substituted non-8-en-2-ol derivatives depending on the reagent used.

Scientific Research Applications

®-non-8-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals due to its chiral nature.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of ®-non-8-en-2-ol depends on its specific application. In chemical reactions, its chiral nature allows it to interact selectively with other chiral molecules, leading to the formation of enantiomerically pure products. In biological systems, it may interact with enzymes and receptors in a stereospecific manner, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-non-8-en-2-ol: The enantiomer of ®-non-8-en-2-ol with opposite stereochemistry.

    Non-8-en-2-one: The oxidized form of ®-non-8-en-2-ol.

    Nonan-2-ol: The fully reduced form of ®-non-8-en-2-ol.

Uniqueness

®-non-8-en-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(2R)-non-8-en-2-ol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3,9-10H,1,4-8H2,2H3/t9-/m1/s1

InChI Key

VMDNDMBRUXRQCH-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCCCCC=C)O

Canonical SMILES

CC(CCCCCC=C)O

Origin of Product

United States

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